

Technical Guide: Molecular Weight & Physiochemical Characterization of Dihalopurines

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Compound of Interest

Compound Name:	6-Chloro-2-iodo-9-isopropyl-9H-purine
CAS No.:	207220-30-2
Cat. No.:	B3059469

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Executive Summary

Dihalopurines, particularly 2,6-dichloropurine and its analogs, serve as "privileged scaffolds" in the synthesis of nucleoside analogs, including FDA-approved antivirals (e.g., Abacavir) and chemotherapeutics (e.g., Cladribine). Their utility stems from the differential reactivity of the halogen substituents, allowing for sequential, regioselective functionalization.

This guide provides a technical deep-dive into the physiochemical properties that dictate the behavior of these scaffolds in solution and during synthesis. It moves beyond basic data to explore the causality of reactivity, offering self-validating protocols for characterization and solubility profiling essential for fragment-based drug design (FBDD).

Part 1: Molecular Architecture & Physiochemical Profile

The substitution of hydrogen with halogens (Cl, Br, F) on the purine ring drastically alters the electronic landscape and lipophilicity of the molecule. Understanding these shifts is critical for predicting solubility in organic synthesis and bioavailability in early-stage discovery.

Comparative Physicochemical Data

The following table contrasts the core 2,6-dihalopurine scaffold against its monosubstituted and bromo-analogs. Note the significant jump in Lipophilicity (LogP) as halogens are added, impacting aqueous solubility.

Compound	Molecular Formula	MW (g/mol)	LogP (Calc)	TPSA (Å ²)	Melting Point (°C)
2,6-Dichloropurine		189.00	~1.7	54.5	180–185 (dec)
2,6-Dibromopurine		277.91	~2.9	54.5	190–195 (dec)
6-Chloropurine		154.56	~0.9	54.5	>300
2-Amino-6-chloropurine		169.57	~0.4	80.5	>300

Data Sources: PubChem [1], Sigma-Aldrich Technical Data [2].

The "Halogen Effect" on Solubility

While 2,6-dichloropurine has a moderate molecular weight (<200 Da), its solubility profile is non-intuitive:

- **Aqueous Solubility: Poor.** The loss of H-bond donors (compared to adenine/guanine) and the lipophilic nature of the chloro-groups reduce water solubility (mg/mL typically).

- Organic Solubility: High solubility in polar aprotic solvents (DMSO, DMF, DMAc). This is the preferred medium for reactions.
- Implication: In synthetic workflows, avoid aqueous workups where possible; precipitation via water addition to an organic reaction mixture is a standard purification technique.

Part 2: Reactivity & Regioselectivity (The "Why")

The defining characteristic of 2,6-dihalopurines is their regioselectivity. In a nucleophilic aromatic substitution (

), the two halogen atoms are not equivalent.

Mechanism of Regiocontrol

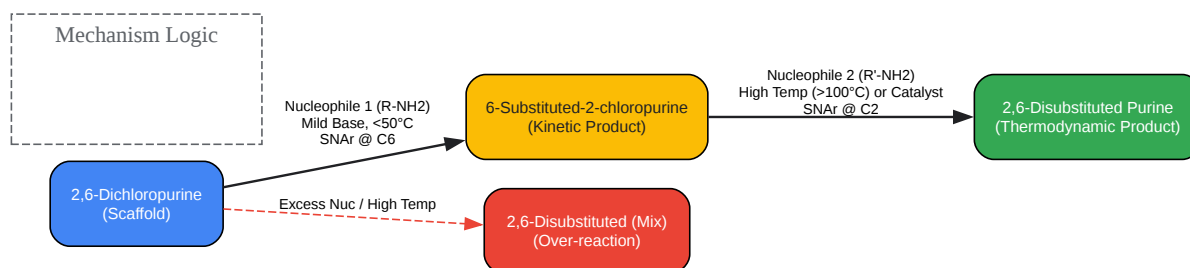
- The C6 Position (Primary Site): The C6 carbon is highly electron-deficient due to the cumulative inductive effects of the adjacent nitrogens (N1 and N7/N9). It is the kinetic site of attack for nucleophiles (amines, alkoxides, thiols).
- The C2 Position (Secondary Site): The C2 carbon is less reactive. Displacement at C2 typically requires higher temperatures or stronger nucleophiles after the C6 position has been substituted.

Critical Insight: The protonation state of the imidazole ring (N7 vs N9) influences this reactivity. Under basic conditions (used in

), the purine is often deprotonated, making the ring electron-rich, yet the C6 position remains the most electrophilic "hotspot" [3].

Visualization: The Regioselective Pathway

The following diagram illustrates the sequential functionalization logic used in library synthesis.



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Figure 1: Sequential

pathway. C6 substitution occurs under mild conditions; C2 substitution requires forcing conditions.

Part 3: Experimental Characterization Protocols

To ensure scientific integrity, rely on self-validating protocols rather than literature values alone, as purity and crystal form (polymorphs) can skew results.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Use this to determine precise solubility limits for process optimization.

- Preparation: Weigh approx. 10 mg of 2,6-dichloropurine into a 1.5 mL HPLC vial.
- Solvent Addition: Add 500 μ L of the target solvent (e.g., PBS pH 7.4, Methanol, DMSO).
- Equilibration: Shake at 300 rpm at 25°C for 24 hours. Why? This ensures equilibrium is reached, distinguishing thermodynamic solubility from kinetic solubility.
- Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.22 μ m PTFE filter to remove undissolved solids.

- Quantification: Analyze the filtrate via HPLC-UV (254 nm).
 - Calculation: Compare peak area against a standard curve of known concentration (0.01 – 1.0 mg/mL in DMSO).

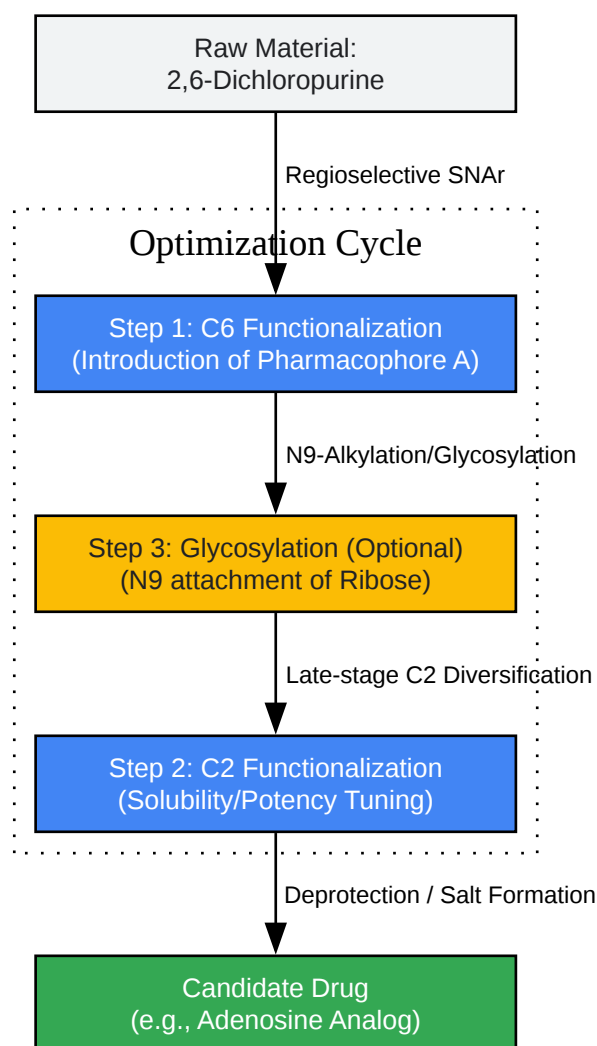
Protocol B: Purity & Identity Verification (HPLC-UV-MS)

Standard method for differentiating mono- vs di-substituted products.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and 280 nm.
- Expected Results:
 - 2,6-Dichloropurine:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Retains longer than adenine; distinct isotope pattern in MS (, , in 9:6:1 ratio due to two Cl atoms).
 - Mono-substituted: Shift to lower retention time if substituted with polar amine; loss of one Cl isotope pattern.

Part 4: Synthetic Utility in Drug Development[\[6\]](#)[\[7\]](#)

Dihalopurines are not final drugs but critical "nodes" in the synthesis graph. The following workflow demonstrates how a fragment-based approach utilizes the 2,6-dichloropurine scaffold.



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Figure 2: Synthetic workflow from scaffold to nucleoside analog candidate.

Case Study: Abacavir & Cladribine

In the synthesis of Cladribine (2-chloro-2'-deoxyadenosine), the 2,6-dichloropurine scaffold allows for the selective amination at C6 to install the amino group, while retaining the chlorine at C2. This specific chlorine atom renders the drug resistant to adenosine deaminase (ADA), significantly increasing its half-life in vivo [4].

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324412, 2,6-Dichloropurine. Retrieved from [\[Link\]](#)

- J. Org. Chem. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine. [6] Retrieved from [[Link](#)]
- Beutler, E. (1992). Cladribine (2-chlorodeoxyadenosine). The Lancet. [[Link](#)]

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Sources

- 1. 2,6-Dichloropurine | 5451-40-1 [chemicalbook.com]
- 2. CAS 5451-40-1: 2,6-Dichloropurine | [CymitQuimica](https://cymitquimica.com) [cymitquimica.com]
- 3. Synthesis of 6-aryloxy- and 6-arylalkoxy-2-chloropurines and their interactions with purine nucleoside phosphorylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 5. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]
- 6. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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